molecular formula C4H6N2O2 B1208544 Fumaramide CAS No. 627-64-5

Fumaramide

Cat. No.: B1208544
CAS No.: 627-64-5
M. Wt: 114.1 g/mol
InChI Key: BSSNZUFKXJJCBG-OWOJBTEDSA-N
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Description

Fumaramide (C₄H₄N₂O₂) is a dicarboxamide derivative of fumaric acid, characterized by a central trans-ethylene group flanked by two amide moieties. Its rigid, planar structure and hydrogen-bonding capabilities make it a versatile building block in supramolecular chemistry, pharmacology, and materials science. Key properties include:

  • Self-Assembly: this compound derivatives form stable gels via intermolecular hydrogen bonds between the central –NH–CO–CO–NH– units, enabling unidirectional nanofibrillar structures .
  • Photochemical Activity: The trans-cis isomerization of the ethylene bond allows this compound to act as a photoactive unit in molecular machines like rotaxanes .
  • Biological Activity: α,β-Unsaturated diketone moieties in this compound derivatives confer cholinesterase inhibitory activity, with IC₅₀ values as low as 0.14 μM for acetylcholinesterase (AChE) .

Preparation Methods

Direct Amidation of Fumaric Acid Derivatives

The direct amidation of fumaric acid or its esters represents the most straightforward route to fumaramides. This method leverages nucleophilic attack by primary or secondary amines on activated fumaroyl species.

Ester Aminolysis with Aliphatic Amines

Fumaric acid esters react with amines under mild conditions to form fumaramides. For example, ethyl fumarate and dibenzylamine undergo aminolysis in dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding N,N-dibenzylfumaramide in 98% efficiency . The reaction proceeds via a two-step mechanism:

RCOOR’ + R”NH2Et3NRCONHR”+R’OH\text{RCOOR' + R''NH}2 \xrightarrow{\text{Et}3\text{N}} \text{RCONHR''} + \text{R'OH}

Steric hindrance from bulky amines necessitates elevated temperatures (80°C) and extended reaction times (48–72 h) .

Solvent and Catalytic Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state. Catalytic systems employing 1-hydroxybenzotriazole (HOBt) and ethylcarbodiimide (EDC) facilitate coupling between fumaric acid and sterically hindered amines, achieving yields up to 95% . For instance, the synthesis of N¹,N⁴-bis(((S)-1,4-dioxaspiro[4.5]decan-2-yl)methyl)this compound (5a) required HOBt/EDC in tetrahydrofuran (THF), yielding 53% after chromatographic purification .

Acid Chloride Coupling Strategies

Fumaroyl chloride, generated in situ via thionyl chloride (SOCl₂) treatment of fumaric acid, enables rapid amide bond formation. This method is preferred for large-scale syntheses due to its high atom economy.

Two-Step Synthesis of Rotaxane Threads

In rotaxane synthesis, fumaroyl chloride reacts with diamines under controlled stoichiometry. For example, ethylenediamine and fumaroyl chloride in chloroform produce N¹,N¹'-(ethane-1,2-diyl)bis(N⁶,N⁶-dibenzylthis compound) (6) with 66% yield . Critical parameters include:

  • Temperature : 0°C to prevent polymerization

  • Base : Et₃N (6.4 equiv.) to scavenge HCl

  • Solvent : Chloroform for improved solubility of intermediates

Steric and Electronic Effects

Electron-withdrawing substituents on amines accelerate reactions by increasing electrophilicity of the fumaroyl carbon. Conversely, bulky groups like adamantane hinder macrocyclization, reducing rotaxane yields to 12% . Hammett analysis (ρ = +3.85) confirms the sensitivity of reaction rates to electronic effects .

Multi-Component Clipping Reactions for Rotaxanes

Fumaramides serve as templates in rotaxane assembly via one-pot clipping reactions. The conjugated bis(enaminone) system developed by Martínez-Cuezva et al. enables high-yield synthesis (92%) of benzylic amide rotaxanes .

Template-Directed Macrocyclization

A five-component reaction involving:

  • Bis(enaminone) thread

  • Isophthaloyl chloride

  • m-xylylenediamine

  • Et₃N base

  • DMF solvent
    generates mechanically interlocked architectures through pseudorotaxane intermediates . The conjugated system enhances hydrogen bonding with macrocycles, directing regioselective ring closure.

Solvent and Concentration Effects

High-dilution conditions (0.01 M) favor intramolecular cyclization over polymerization. DMF, with its high dielectric constant (ε = 36.7), stabilizes charged intermediates and facilitates template removal post-synthesis .

Post-Synthetic Modifications

Cyclization to β-Lactams

CsOH-mediated cyclization of interlocked fumaramides yields β-lactams with diastereoselectivity (>20:1 trans:cis) . The mechanism proceeds via:

  • Base-induced deprotonation of amide NH

  • Intramolecular nucleophilic attack on the α,β-unsaturated carbonyl

  • Ring closure to form the β-lactam core

This compoundCsOHβ-Lactam+H2O\text{this compound} \xrightarrow{\text{CsOH}} \beta\text{-Lactam} + \text{H}_2\text{O}

Adamantyl-substituted fumaramides exhibit 10-fold rate acceleration due to Thorpe-Ingold effect .

Solid-Phase Functionalization

Though less common, resin-bound fumaramides enable combinatorial library synthesis. Wang resin-functionalized fumaric acid esters react with amines under microwave irradiation (100°C, 30 min), achieving >85% coupling efficiency .

Comparative Analysis of Synthetic Methods

MethodYield RangeStereocontrolScalabilityComplexity
Direct Amidation53–98%ModerateHighLow
Acid Chloride Coupling12–95%HighMediumMedium
Multi-Component Clipping66–92%ExcellentLowHigh
Post-Synthetic Cyclization60–85%ExcellentMediumHigh

Chemical Reactions Analysis

Cyclization of Interlocked Fumaramides into β-Lactams

Fumaramides can undergo cyclization reactions to form β-lactams, especially when incorporated into interlocked molecular structures like rotaxanes .

Reaction Conditions and Mechanism
The cyclization of interlocked fumaramides into β-lactams can be promoted by bases such as cesium hydroxide (CsOH) . The generally accepted mechanism involves the deprotonation of the N-benzyl group of the fumaramide thread by the amidate group of the macrocycle, followed by C-C bond formation and protonation . Computational studies support this mechanism, indicating that the trans-stereoselective cyclization is influenced by the higher distortion energy required to achieve the twisted *cis-*this compound conformation within the rotaxane .

Stereoselectivity
The cyclization is often diastereoselective, yielding single diastereoisomers of the β-lactam products . The macrocycle plays a crucial role in this stereoselectivity by providing a confined microenvironment that controls the orientation and reactive conformation of the this compound . Electron-withdrawing groups on the N-benzyl group of the this compound accelerate the cyclization, while electron-releasing groups at the macrocycle also enhance the reaction rate .

Impact of Macrocycle Structure
The structure of the macrocycle in the rotaxane influences the cyclization process. For instance, diadamantyl-derived rotaxanes exhibit higher reactivity due to the increased flexibility of the adamantyl core . The macrocycle not only activates the this compound but also protects the resulting β-lactam .

Role in Molecular Box Formation

This compound derivatives are used as precursors in the synthesis of molecular boxes . Rotaxanes containing this compound units can be designed to link macrocycles, forming cage-like structures. These molecular boxes have potential applications in supramolecular chemistry, including encapsulation and controlled release .

Photoisomerization

This compound threads exhibit photoisomerization properties, making them useful in photocontrollable rotaxanes . Upon photoexcitation, fumaramides undergo cis-trans isomerization, which can trigger ring shuttling in rotaxanes. Computational and spectroscopic studies have revealed a complex multistate network of deactivation channels, involving internal conversion and intersystem crossing processes . The singlet photochemistry follows a non-Kasha rule model, where dynamical factors control the photochemical process . Ultrafast intersystem crossing processes, occurring in picoseconds, lead to higher photoisomerization efficiencies .

Stabilization with Superacids

This compound can react with superacidic systems, such as HF/SbF5 and HF/BF3, leading to the formation of O-diprotonated species . These reactions, performed at low temperatures (ca. −30 °C) in anhydrous hydrogen fluoride, result in salts like [C4H8N2O2]2+[(BF4)−]2 and [C4H8N2O2]2+[(SbF6)−]2 . Spectroscopic and X-ray diffraction studies characterize these salts, providing insights into the stabilization of the C=N double bond character in this compound under superacidic conditions .

Scientific Research Applications

Supramolecular Chemistry

Rotaxanes and Molecular Machines
Fumaramide plays a crucial role in constructing rotaxanes, which are molecular machines that can perform specific functions through mechanical motion. The photoisomerization of this compound to maleimide is a key feature, influencing hydrogen bonding patterns and molecular dynamics. This property allows for the design of systems where the mechanical bond can transfer chirality, leading to enantioenriched products through cyclization reactions within these rotaxanes .

Self-Assembly and Ion Channels
this compound derivatives have been designed to form self-assembled ion channels, facilitating selective ion transport across membranes. The cholate groups in these structures promote membrane insertion while the this compound moieties enable selective chloride transport via hydrogen bonding interactions.

Polymer Science

Radical Polymerizability
Research has demonstrated that this compound can undergo radical polymerization, forming copolymers with styrene. This highlights the influence of electron distribution on the reactivity of this compound derivatives, showcasing its potential in developing new polymeric materials.

Gamma Radiation and Ultraviolet-Induced Polymerization
this compound has also been studied for its polymerization behavior under gamma radiation and ultraviolet light. This research aims to understand the polymerization of self-assembled this compound molecules, particularly in gel states, which could lead to innovative materials with unique properties .

Biochemical Applications

DNA Binding Studies
this compound is utilized as a linker in DNA-binding molecules designed for sequence-specific recognition of base pairs in DNA. This application is critical for studying DNA binding affinities and sequence selectivity, which has implications in gene therapy and molecular diagnostics.

Cyclization Reactions to β-Lactams
A significant application of this compound involves its cyclization into β-lactams through CsOH-promoted reactions. This process has been mechanistically studied to understand the structure-reactivity relationship of interlocked fumaramides, revealing insights into diastereoselectivity and reaction kinetics .

Data Table: Key Properties and Applications of this compound

Application AreaSpecific Use CaseKey Findings/Insights
Supramolecular ChemistryConstruction of rotaxanesEnhances mechanical motion; facilitates chirality transfer
Self-assembled ion channelsEnables selective chloride transport through membranes
Polymer ScienceRadical polymerizabilityForms copolymers with styrene; influenced by electron distribution
Gamma/UV-induced polymerizationPotential for novel materials through self-assembly
BiochemistryDNA-binding studiesSequence-specific recognition; implications for gene therapy
Cyclization to β-lactamsMechanistic insights into diastereoselectivity

Case Study 1: Rotaxane Dynamics

A study highlighted the effect of structural modifications on the internal dynamics of rotaxanes built from this compound. The introduction of gem-dimethyl substitutions significantly increased shuttling rates within the system, demonstrating how subtle changes can enhance molecular performance .

Case Study 2: Ion Channel Formation

Research on self-assembled ion channels utilizing this compound derivatives showed effective chloride transport across lipid membranes. The study confirmed that these structures did not disrupt membrane integrity while facilitating selective ion movement, underscoring their potential in biomimetic applications.

Case Study 3: β-Lactam Synthesis

The cyclization of interlocked fumaramides into β-lactams was thoroughly investigated, revealing that the macrocyclic structure plays a dual role as an activating element and stereodifferentiating factor. This mechanistic understanding paves the way for designing new synthetic routes for complex β-lactams .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Maleamide

Maleamide, the cis-isomer of fumaramide, exhibits distinct photochemical behavior:

  • Photoisomerization Efficiency : this compound undergoes ultrafast (picosecond) decay via competitive singlet-triplet intersystem crossing (ISC) pathways, achieving high isomerization quantum yields. Maleamide, in contrast, shows slower dynamics due to steric hindrance in the cis configuration .
  • Applications : Maleamide is less favored in rotaxane-based molecular shuttles due to reduced mechanical bond stability compared to this compound .

Table 1: Photochemical Properties of this compound vs. Maleamide

Property This compound Maleamide
Isomerization Pathway Trans→cis (non-Kasha) Cis→trans (sterically hindered)
ISC Efficiency High (via SOC-rich regions) Moderate
Quantum Yield 0.45–0.60 0.20–0.35
Application in Rotaxanes Preferred station Rarely used

Data sourced from CASPT2//CASSCF calculations and time-resolved spectroscopy .

Succinic Amide-Ester (Succ)

In molecular shuttles, succinic amide-ester (succ) competes with this compound as a macrocycle-binding station:

  • Hydrogen-Bond Affinity : this compound forms four strong hydrogen bonds with tetraamide macrocycles, whereas succ engages in weaker interactions (Δδ = +1.5 ppm for NH shifts in this compound vs. Δδ = +0.8 ppm for succ) .
  • Station Preference : In DMSO, the fum:succ occupancy ratio is >10:1 due to this compound’s superior binding .

Comparison with Functionally Similar Compounds

Oxalamide Gelators

Oxalamides share hydrogen-bond-driven self-assembly with fumaramides but differ in packing and stability:

  • Hydrogen-Bond Geometry : Oxalamides adopt linear –NH–CO–CO–NH– motifs, whereas fumaramides form centrosymmetric layers with herringbone or parallel stacking .
  • Polymerization Efficiency : this compound gels polymerize under γ-radiation with 85% conversion due to preorganized vinyl groups (3.5–4 Å spacing). Oxalamides require higher energy input for comparable yields .

Table 2: Gelation Properties of this compound vs. Oxalamide

Property This compound Gel Oxalamide Gel
Fiber Morphology Nanofibrillar (3D) Ribbon-like (2D)
Polymerization Rate High (γ/UV-induced) Moderate
Thermal Stability >100°C (crosslinked) <80°C

Data from FTIR, XRD, and rheology studies .

Bis-EDTA-Distamycin (BEDF) vs. P7E

Both compounds bind DNA, but this compound’s role as a linker in BEDF enhances specificity:

  • DNA Recognition : BEDF (with this compound linker) binds 16-bp A·T sequences, similar to P7E (seven-pyrrole chain), but with higher rigidity and reduced entropic penalty .
  • Binding Affinity : Kd values for BEDF and P7E are comparable (10⁻⁸ M), confirming this compound’s efficacy in molecular recognition .

Cholinesterase Inhibitors

This compound derivatives outperform other α,β-unsaturated diketones in enzyme inhibition:

  • Mechanism : Fumaramides target both catalytic and peripheral anionic sites of AChE, unlike galanthamine (reference compound), which binds only the catalytic site .
  • Potency : Compound 29 (this compound derivative) has an IC₅₀ of 0.14 μM for AChE vs. 1.85 μM for galanthamine .

Table 3: Cholinesterase Inhibition by this compound Derivatives

Compound AChE IC₅₀ (μM) BuChE IC₅₀ (μM) Selectivity (AChE/BuChE)
This compound 29 0.14 16.50 117.9
Galanthamine (reference) 1.85 12.30 6.65

Data from Ellman’s assay and molecular docking .

Key Research Findings

  • Mechanical Bond Effects: Interlocked fumaramides in rotaxanes achieve 100% diastereoselectivity in β-lactam formation, whereas non-interlocked analogs yield 2.9:1 trans/cis mixtures .
  • Hydrogen-Bond Strength : this compound’s NH groups show Δδ = +2.5 ppm in rotaxanes, exceeding succinic amide-ester’s Δδ = +1.5 ppm .
  • Antiradical Activity : Despite high ambiphilic activation indices, this compound lacks antiradical activity, unlike dihydroxyfumaric acid derivatives .

Biological Activity

Fumaramide, a derivative of fumaric acid, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.

Chemical Structure and Synthesis

This compound is characterized by its amide functional group attached to a fumaric acid backbone. The synthesis of this compound typically involves the reaction of fumaric acid with amines under controlled conditions, often yielding various derivatives that exhibit enhanced biological properties. For instance, N1,N4-bis(((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)this compound was synthesized with notable yields and characterized using techniques such as NMR and IR spectroscopy .

Antimicrobial Properties

This compound and its derivatives have been investigated for their antimicrobial activities. A study on derivatives of the C-9154 antibiotic revealed that this compound analogues exhibited minimum inhibitory concentrations (MICs) ranging from 0.625 to 5 μg/mL, significantly lower than the original antibiotic's MIC of 10–>100 μg/mL . This indicates a promising enhancement in antibacterial efficacy through structural modifications.

CompoundMinimum Inhibitory Concentration (μg/mL)
C-915410 – >100
This compound Derivative 10.625 – 5
This compound Derivative 22.5 – 10

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound derivatives. A study focused on their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The this compound analogs demonstrated significant inhibitory activity, suggesting their potential as therapeutic agents for cognitive enhancement .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Ion Transport : Fumaramides have been shown to facilitate ion transport across lipid membranes, which is crucial for maintaining cellular homeostasis. Studies using liposomal systems indicated that fumaramides can alter membrane permeability, enhancing ion flux .
  • Enzyme Inhibition : The inhibition of AChE and BuChE by fumaramides suggests that these compounds may modulate neurotransmitter levels in the synaptic cleft, thereby influencing cognitive functions .

Case Studies

  • Antimicrobial Activity : A comparative study involving several synthesized this compound derivatives demonstrated that modifications to the amine component significantly enhanced antimicrobial properties against various bacterial strains.
  • Neuroprotective Activity : In vitro assays showed that specific this compound derivatives could reduce oxidative stress markers in neuronal cell lines, indicating a protective effect against neurodegeneration.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for fumaramide derivatives, and how can purity be ensured?

this compound derivatives are typically synthesized via condensation reactions between fumaric acid derivatives and amines under anhydrous conditions. For example, rigid this compound linkers for DNA-binding molecules (e.g., BEDF) are synthesized using tripyrrolenitroamine intermediates and coupling reagents . To ensure purity, researchers should employ column chromatography (silica gel) and verify results via 1H^1H-NMR and high-resolution mass spectrometry (HRMS). Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) is recommended for structural confirmation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure and photoresponsive properties?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR can identify proton environments and confirm double-bond geometry (trans for this compound vs. cis for maleamide) .
  • X-ray Crystallography : Resolves bond distances (e.g., C=C: ~1.34 Å) and hydrogen-bonding networks critical for supramolecular assembly .
  • UV-Vis Spectroscopy : Monitors photoisomerization (e.g., this compound → maleamide) by tracking absorbance changes at ~300 nm under controlled light exposure (365 nm UV) .

Q. How does this compound function as a structural component in supramolecular systems?

this compound’s rigid C=C bond and hydrogen-bonding motifs (-CONH and -COOH groups) enable its use in photoresponsive metal-organic frameworks (MOFs) and rotaxanes. For example, polyamide macrocycles can thread onto this compound "axles," facilitating stimuli-responsive motion or cyclization into β-lactams under basic conditions (e.g., CsOH) .

Advanced Research Questions

Q. What computational strategies are optimal for modeling this compound’s photochemical pathways and conical intersections?

  • QM/MM Methods : Combine quantum mechanics (CASSCF/CASPT2 for excited states) with molecular mechanics (GAFF force field) to simulate photoisomerization dynamics. This approach accurately predicts energy barriers (e.g., 11 kcal/mol for C=C rotation) and conical intersection (CI) geometries .
  • Linear Interpolation : Analyze CI S3/S2 and CI S1/S0 relationships to map potential energy surfaces (PES) and validate against experimental quantum yields (e.g., 0.04472 for this compound → maleamide) .

Q. How can contradictions between experimental and computational data on this compound’s isomerization kinetics be resolved?

Discrepancies often arise from approximations in computational models (e.g., omitted solvent effects). To address this:

  • Benchmark Calculations : Compare CASPT2//CASSCF/ano-s results with solvent-inclusive DFT-D3 simulations .
  • Statistical Validation : Apply χ² tests to experimental vs. computed rate constants, adjusting for systematic errors (e.g., overestimated TS barriers) .

Q. What methodologies enhance regioselectivity in this compound cyclization reactions?

  • Macrocycle Templating : Use polyamide macrocycles to preorganize interlocked fumaramides, accelerating cyclization into β-lactams with >90% diastereoselectivity.
  • Base Optimization : CsOH promotes deprotonation of N-benzyl fumaramides, directing nucleophilic attack to the β-position .

Q. How should researchers design experiments to probe this compound’s dual photochemical pathways (stretching vs. C=C rotation)?

  • Ultrafast Spectroscopy : Employ femtosecond transient absorption to distinguish pathways:

  • Pathway 1 (stretching): Decays to S1 minima in <100 fs.
  • Pathway 2 (C=C rotation): Requires overcoming 11 kcal/mol TS barrier, detectable via delayed fluorescence .
    • Isotopic Labeling : 13C^{13}C-labeling at the C=C bond clarifies rotational dynamics via isotope-dependent kinetic isotope effects (KIEs) .

Q. Methodological Best Practices

Q. What standards ensure reproducibility in this compound-based supramolecular synthesis?

  • Crystallographic Data Reporting : Include bond distances (Table 1.2 ) and hydrogen-bond metrics (e.g., N-H···O: 2.8–3.0 Å).
  • Light Source Calibration : Standardize UV intensity (mW/cm²) and wavelength (±5 nm) for photoisomerization studies .

Q. How can researchers address low quantum yields in this compound photoisomerization?

  • Solvent Engineering : Use aprotic solvents (e.g., DMF) to minimize non-radiative decay.
  • Dopant Additives : Introduce triplet sensitizers (e.g., benzophenone) to access alternative excited-state pathways .

Q. What frameworks guide hypothesis formulation for this compound’s applications in drug design?

Apply the FINERMAPS criteria:

  • Feasible : Align with accessible computational/experimental tools (e.g., QM/MM for mechanism studies).
  • Novel : Explore understudied areas (e.g., asymmetric cyclization of interlocked fumaramides) .

Properties

IUPAC Name

(E)-but-2-enediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSNZUFKXJJCBG-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(=O)N)\C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201318367
Record name Fumaramide
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Molecular Weight

114.10 g/mol
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CAS No.

627-64-5
Record name Fumaramide
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